

A Technical Guide to Docosahexaenoyl Glycine (CAS Number: 132850-40-9)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Docosahexaenoyl glycine*

Cat. No.: B10767613

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Docosahexaenoyl glycine (DHA-Gly), a lipoamino acid comprised of the omega-3 fatty acid docosahexaenoic acid (DHA) and the neurotransmitter glycine, is an endogenous signaling molecule with significant therapeutic potential. As a member of the N-acyl amino acid family, it is implicated in a range of physiological processes, including neuromodulation and the regulation of inflammation. This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological activities, and experimental protocols related to **Docosahexaenoyl glycine** (CAS No. 132850-40-9). It is intended to serve as a resource for researchers and professionals in drug development exploring the potential of this and related bioactive lipids.

Chemical and Physical Properties

Docosahexaenoyl glycine is a fatty amide that is structurally similar to the endocannabinoid anandamide.^[1] Its chemical and physical properties are summarized in the table below.

Property	Value	Source(s)
CAS Number	132850-40-9	[2] [3] [4]
Molecular Formula	C ₂₄ H ₃₅ NO ₃	[2] [3] [4]
Molecular Weight	385.54 g/mol	[1] [2]
IUPAC Name	2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]amino]acetic acid	[1]
Synonyms	N-(1-oxo-4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenyl)-glycine	[3] [4]
Purity	≥98% (Commercially available)	[4]
Appearance	Solution in ethanol (Commercially available)	[4]
Storage Temperature	-20°C	[2] [4]
Stability	≥ 2 years at -20°C	[4]

Table 1: Physicochemical Properties of **Docosahexaenoyl Glycine**

Solubility

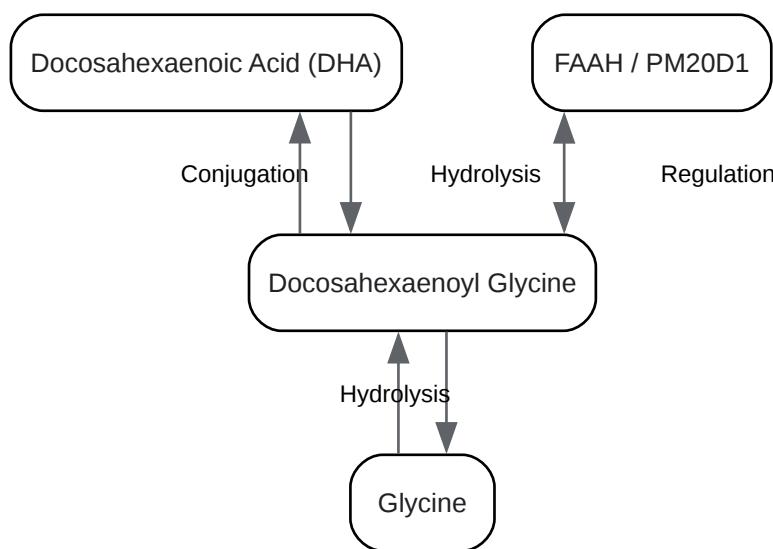
Solvent	Solubility	Molarity	Source(s)
Dimethylformamide (DMF)	20 mg/mL	51.88 mM	[2] [4]
Dimethyl sulfoxide (DMSO)	15 mg/mL	38.91 mM	[2] [4]
Ethanol	25 mg/mL	64.84 mM	[2] [4]
Phosphate-Buffered Saline (PBS, pH 7.2)	2 mg/mL	5.19 mM	[2] [4]

Table 2: Solubility of **Docosahexaenoyl Glycine**. Sonication is recommended for dissolution.

[2][4]

Synthesis and Biosynthesis

Chemical Synthesis


Docosahexaenoyl glycine can be synthesized via the conjugation of docosahexaenoic acid to glycine. A general approach involves the use of a coupling agent in an organic solvent.

- **Reaction Setup:** In a round-bottom flask, dissolve docosahexaenoic acid (DHA) and a suitable coupling agent (e.g., a carbodiimide such as DCC or EDC, often with an additive like HOBT or NHS) in an anhydrous aprotic solvent like dichloromethane (DCM).
- **Activation:** Stir the mixture at room temperature for a specified time (e.g., 30 minutes to 1 hour) to activate the carboxylic acid group of DHA.
- **Addition of Glycine:** Add glycine methyl or ethyl ester hydrochloride to the reaction mixture, followed by a tertiary amine base (e.g., triethylamine or diisopropylethylamine) to neutralize the hydrochloride salt.
- **Reaction:** Allow the reaction to proceed at room temperature for several hours to overnight, monitoring the progress by thin-layer chromatography (TLC).
- **Workup:** Upon completion, filter the reaction mixture to remove any precipitated byproducts. Wash the filtrate sequentially with a dilute acid solution (e.g., 1N HCl), a saturated sodium bicarbonate solution, and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
- **Saponification:** To obtain the final product, the glycine ester is saponified using a base such as lithium hydroxide or sodium hydroxide in a mixture of tetrahydrofuran and water.
- **Final Purification:** After acidification, the final product is extracted with an organic solvent and purified, if necessary, by chromatography or crystallization.

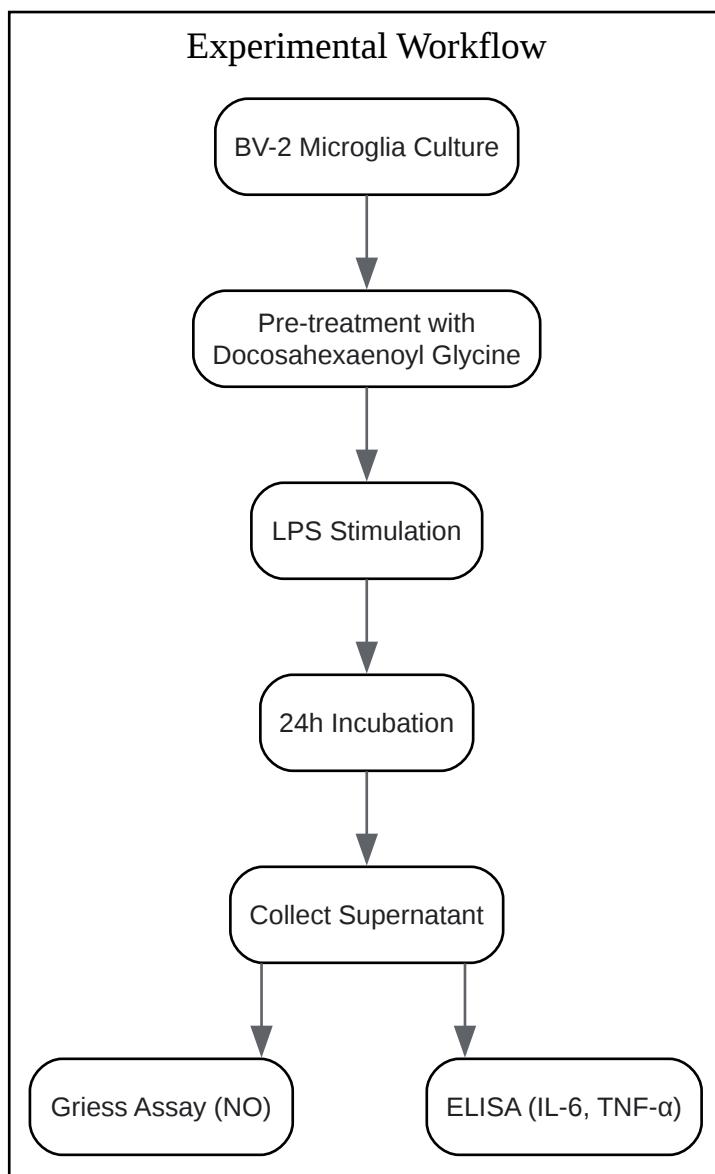
Note: This is a generalized protocol; specific reaction conditions may vary.

Biosynthesis

The biosynthesis of N-acyl amino acids, including **Docosahexaenoyl glycine**, is not fully elucidated but is thought to occur through several potential pathways.^[1] One proposed mechanism involves the direct condensation of a fatty acid (or its coenzyme A derivative) with an amino acid.^[1] Enzymes such as fatty acid amide hydrolase (FAAH) and peptidase M20 domain containing 1 (PM20D1) may play a role in regulating the levels of these molecules.^[1]

[Click to download full resolution via product page](#)

Biosynthesis and degradation of **Docosahexaenoyl glycine**.

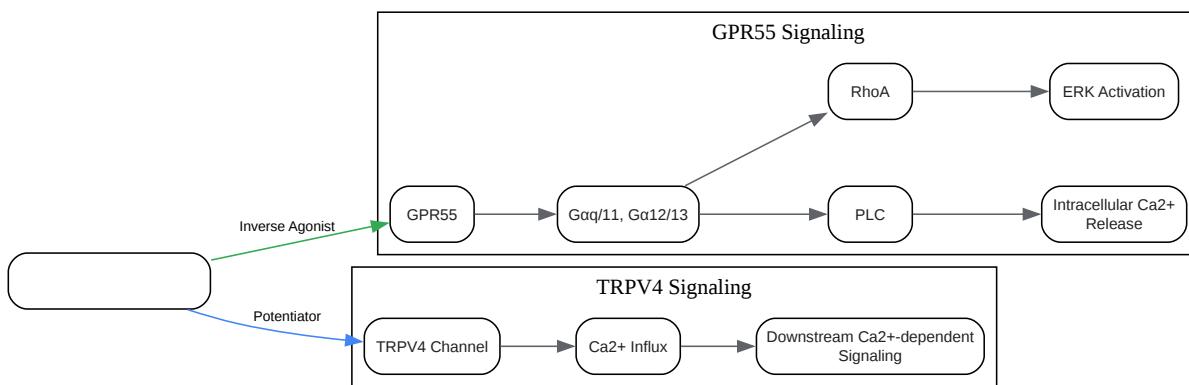

Biological Activity and Signaling Pathways

Docosahexaenoyl glycine is a multifunctional lipid mediator with anti-inflammatory properties and the ability to selectively modulate receptor and ion channel activity.^[1]

Anti-inflammatory Effects in Microglia

In lipopolysaccharide (LPS)-stimulated microglial cells, the formation of **Docosahexaenoyl glycine** is increased, which correlates with its anti-inflammatory effects.^[1] It has been shown to reduce the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF- α).

- Cell Culture: Culture BV-2 microglial cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
- Cell Plating: Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
- Treatment: Pre-treat the cells with varying concentrations of **Docosahexaenoyl glycine** (dissolved in a suitable vehicle like DMSO) for 1 hour.
- Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.
- Incubation: Incubate the cells for 24 hours.
- Nitric Oxide Measurement (Griess Assay):
 - Collect 50 µL of the cell culture supernatant.
 - Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
 - Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.
 - Measure the absorbance at 540 nm using a microplate reader.
 - Quantify the nitrite concentration using a sodium nitrite standard curve.
- Cytokine Measurement (ELISA): The levels of IL-6 and TNF-α in the cell culture supernatant can be quantified using commercially available ELISA kits, following the manufacturer's instructions.


[Click to download full resolution via product page](#)

Workflow for assessing anti-inflammatory activity.

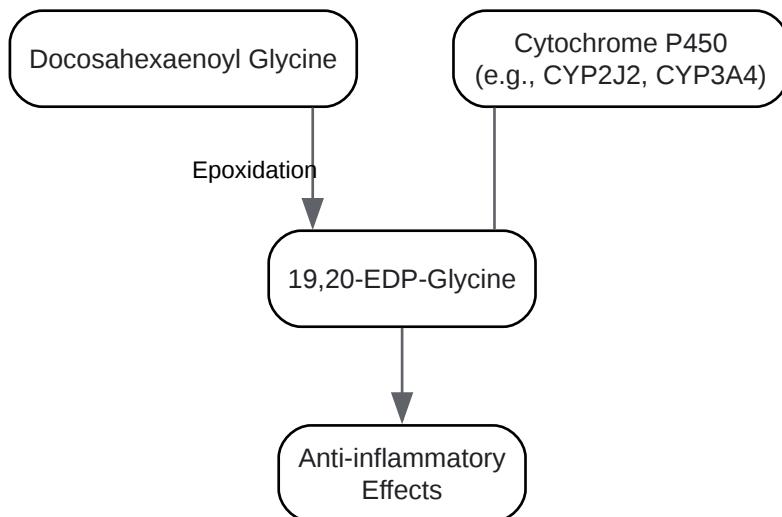
Modulation of GPR55 and TRPV4

Docosahexaenoyl glycine has been identified as a selective inverse agonist of the G protein-coupled receptor 55 (GPR55) and a potentiator of the transient receptor potential vanilloid 4 (TRPV4) channel.^[1] It does not appear to significantly interact with TRPV1 or TRPM3 channels.^[1]

The inverse agonism at GPR55 suggests that **Docosahexaenoyl glycine** can suppress the basal activity of this receptor, which is implicated in various physiological and pathological processes, including inflammation and cancer cell proliferation. The potentiation of TRPV4, a calcium-permeable ion channel, indicates that **Docosahexaenoyl glycine** can enhance cellular responses to other TRPV4 agonists.

[Click to download full resolution via product page](#)

Modulation of GPR55 and TRPV4 signaling by **Docosahexaenoyl glycine**.


The potentiation of TRPV4 can be assessed by measuring changes in intracellular calcium concentration ($[Ca^{2+}]_i$) using fluorescent indicators like Fura-2 AM.

- Cell Culture and Plating: Culture HEK293 cells stably expressing TRPV4 in a suitable medium. Seed the cells onto glass coverslips or in 96-well black-walled, clear-bottom plates and grow to confluence.
- Dye Loading:
 - Prepare a loading buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

- Prepare a Fura-2 AM stock solution in DMSO. Dilute the Fura-2 AM stock in the loading buffer to a final concentration of 2-5 μ M.
- Remove the culture medium from the cells and add the Fura-2 AM loading solution.
- Incubate for 30-60 minutes at 37°C in the dark.
- **Washing:** Wash the cells twice with the loading buffer to remove extracellular dye.
- **Measurement:**
 - Place the coverslip or plate in a fluorescence spectrophotometer or a plate reader equipped for ratiometric measurements.
 - Measure the baseline fluorescence by alternating the excitation wavelength between 340 nm and 380 nm and recording the emission at 510 nm.
 - Add a submaximal concentration of a known TRPV4 agonist (e.g., GSK1016790A).
 - After a stable response is achieved, add **Docosahexaenoyl glycine** and continue to record the fluorescence ratio.
 - An increase in the fluorescence ratio upon addition of **Docosahexaenoyl glycine** in the presence of the agonist indicates potentiation.

Metabolism by Cytochrome P450

Docosahexaenoyl glycine can be metabolized by cytochrome P450 (CYP) enzymes, leading to the formation of epoxidized derivatives.^[1] These metabolites, such as 19,20-epoxydocosahexaenoyl-glycine (19,20-EDP-Gly), may also possess biological activity, potentially contributing to the overall anti-inflammatory effects.

[Click to download full resolution via product page](#)

Metabolism of **Docosahexaenoyl glycine** by Cytochrome P450.

Role in Drug Development

The unique pharmacological profile of **Docosahexaenoyl glycine** makes it an interesting candidate for drug development, particularly in the context of inflammatory and neurological disorders. Its ability to suppress inflammation and modulate key signaling pathways without directly activating cannabinoid receptors suggests a potential for therapeutic efficacy with a reduced risk of psychotropic side effects.[5]

Therapeutic Potential

- Neuroinflammation: Its anti-inflammatory effects in microglia suggest potential applications in neurodegenerative diseases where neuroinflammation is a key pathological feature.
- Pain: The modulation of TRPV4 and its structural relationship to other analgesic N-acyl amino acids indicate a potential role in pain management.
- Cardiovascular Disease: As a derivative of DHA, which is known for its cardiovascular benefits, **Docosahexaenoyl glycine** may also have protective effects on the cardiovascular system.

Further preclinical and clinical studies are warranted to fully explore the therapeutic potential of **Docosahexaenoyl glycine**.

Conclusion

Docosahexaenoyl glycine is a bioactive lipid with a growing body of evidence supporting its role as a modulator of inflammation and cellular signaling. Its chemical tractability and interesting pharmacological profile make it a compelling molecule for further investigation in the fields of pharmacology and drug discovery. This technical guide provides a foundational overview to aid researchers in their exploration of this promising endogenous compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. biorxiv.org [biorxiv.org]
- 2. Function and therapeutic potential of N-acyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. N-Acyl Amino Acids (Elmiric Acids): Endogenous Signaling Molecules with Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to Docosahexaenoyl Glycine (CAS Number: 132850-40-9)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b10767613#docosahexaenoyl-glycine-cas-number-132850-40-9>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com